molecular formula C19H29N3O4S B11018053 2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B11018053
M. Wt: 395.5 g/mol
InChI Key: UNFPETUDMGSPCJ-UHFFFAOYSA-N
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Description

The compound 2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by:

  • A thiazole core with a carboxylic acid group at position 3.
  • A propan-2-yl (isopropyl) substituent at position 4.
  • A complex amide-linked side chain at position 2, comprising a cyclooctylamino group attached to a 4-oxobutanoyl moiety.

Properties

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[4-(cyclooctylamino)-4-oxobutanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C19H29N3O4S/c1-12(2)17-16(18(25)26)22-19(27-17)21-15(24)11-10-14(23)20-13-8-6-4-3-5-7-9-13/h12-13H,3-11H2,1-2H3,(H,20,23)(H,25,26)(H,21,22,24)

InChI Key

UNFPETUDMGSPCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCC(=O)NC2CCCCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the cyclooctylamino group, and the attachment of the carboxylic acid group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Thiazole-4-Carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between the target compound and related thiazole derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents/Modifications Functional Groups Biological/Physicochemical Notes
Target Compound ~437.5 Cyclooctylamino-oxobutanoyl (position 2); propan-2-yl (position 5) Thiazole, carboxylic acid, amide Enhanced steric bulk may reduce metabolic activation; potential for enzyme inhibition .
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid 274.12 2,3-Dichlorophenyl (position 2) Thiazole, carboxylic acid Electron-withdrawing Cl groups increase acidity; possible antimicrobial activity .
2-{(tert-butoxy)carbonylamino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid ~300.3 tert-BOC-protected amino (position 2); propan-2-yl (position 5) Thiazole, carboxylic acid, carbamate tert-BOC group enhances stability; may act as a prodrug .
2-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid 247.32 4-isopropylphenyl (position 2) Thiazole, carboxylic acid Hydrophobic phenyl group may improve blood-brain barrier penetration .
2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 205.26 Amino (position 2); propan-2-yl (position 5) Thiazole, carboxylic acid Simpler structure; lacks steric hindrance, potentially increasing metabolic reactivity .

Key Research Findings

Metabolic and Binding Properties
  • Thiazole derivatives with nitro or aromatic groups (e.g., ’s 2-amino-4-(5-nitro-2-furyl)thiazole) undergo prostaglandin hydroperoxidase-mediated metabolism, leading to covalent binding with nucleic acids .
  • The tert-BOC-protected analog () shows improved stability, suggesting that modifying the position 2 substituent can tune metabolic pathways .
Electronic and Solubility Effects
  • The 4-isopropylphenyl analog () demonstrates how aromatic substituents can introduce π-π stacking interactions, useful in targeting hydrophobic enzyme pockets .

Biological Activity

Chemical Structure and Properties

COA is characterized by its unique thiazole backbone, which is essential for its biological activity. The chemical structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 306.38 g/mol

The biological activity of COA is primarily attributed to its interaction with specific biological targets. Research indicates that COA may exert its effects through:

  • Inhibition of Enzymatic Activity : COA has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Modulation of Signaling Pathways : The compound appears to influence various signaling pathways, potentially affecting cell proliferation and apoptosis.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that COA exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Effects : COA has demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have reported that COA possesses antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.

In Vitro Studies

  • A study conducted on breast cancer cell lines revealed that COA significantly reduced cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM. The compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .
Cell LineConcentration (µM)Viability (%)Mechanism of Action
MCF-7 (Breast)545Apoptosis via caspase activation
PC-3 (Prostate)1030Cell cycle arrest

In Vivo Studies

In animal models, COA was administered to evaluate its anti-tumor efficacy. Results indicated a significant reduction in tumor size compared to control groups, alongside a marked decrease in inflammatory markers within the tumor microenvironment .

Pharmacokinetics

Research on the pharmacokinetics of COA suggests favorable absorption and distribution characteristics. The compound demonstrates moderate bioavailability and a half-life suitable for therapeutic use, although further studies are required to optimize dosing regimens .

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